molecular formula C6H13O2P B6233300 4-(dimethylphosphoryl)butan-2-one CAS No. 53314-25-3

4-(dimethylphosphoryl)butan-2-one

Cat. No.: B6233300
CAS No.: 53314-25-3
M. Wt: 148.1
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Description

4-(Dimethylphosphoryl)butan-2-one is an organophosphorus compound featuring a phosphoryl group (P=O) substituted with two methyl groups at the 4-position of a butan-2-one backbone.

Properties

CAS No.

53314-25-3

Molecular Formula

C6H13O2P

Molecular Weight

148.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylphosphoryl)butan-2-one typically involves the phosphorylation of butan-2-one. One common method is the reaction of butan-2-one with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the phosphorylation process. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylphosphoryl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorylated carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the phosphoryl group under basic conditions.

Major Products Formed

    Oxidation: Phosphorylated carboxylic acids.

    Reduction: Phosphorylated alcohols.

    Substitution: Various phosphorylated derivatives depending on the nucleophile used.

Scientific Research Applications

4-(dimethylphosphoryl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)butan-2-one involves its ability to act as a phosphorylating agent. The dimethylphosphoryl group can transfer to nucleophilic sites on other molecules, facilitating various biochemical and chemical transformations. This reactivity is crucial in pathways where phosphorylation is a key step.

Comparison with Similar Compounds

Sulfur-Containing Analogs

4-(Phenylsulfanyl)butan-2-one

  • Structure : A sulfur atom (S) linked to a phenyl group at the 4-position.
  • Key Properties: Exhibits potent anti-melanogenic activity by inhibiting tyrosinase (non-competitive) and downregulating melanogenesis-related proteins (MITF, Trp-1/2, GP100) . Low cytotoxicity (tested on B16-F10 melanoma cells and human cells) at concentrations ≤50 µM . Outperforms arbutin and 1-phenyl-2-thiourea (PTU) in melanin suppression .
  • Applications : Promising candidate for cosmetic skin-lightening agents .

4-(Methylthio)-2-butanone

  • Structure : Methylthio (-S-CH₃) group at the 4-position.
  • Applications : Possible use in fragrance or organic synthesis .

Table 1: Sulfur-Containing Analogs

Compound Molecular Formula Molecular Weight Key Activity/Use Evidence Source
4-(Phenylsulfanyl)butan-2-one C₁₀H₁₀OS 178.25 g/mol Tyrosinase inhibition
4-(Methylthio)-2-butanone C₅H₁₀OS 118.19 g/mol Fragrance/synthesis

Phosphorus-Containing Analogs

4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one

  • Structure : Diphenylphosphoryl group at the 4-position, with additional hydroxyl and phenyl substituents.
  • Key Properties :
    • High molecular weight (440.48 g/mol) due to bulky substituents .
    • Likely used in catalysis or as an intermediate in asymmetric synthesis .

4-Phenylbutan-2-yl diphenylphosphinite

  • Structure : Phosphinite group (P-O-) with phenyl substituents.
  • Key Properties : Used in coordination chemistry and transition-metal catalysis .
  • Applications : Ligand for metal-catalyzed reactions .

Table 2: Phosphorus-Containing Analogs

Compound Molecular Formula Molecular Weight Key Activity/Use Evidence Source
4-(Diphenylphosphoryl)-...butan-1-one C₂₈H₂₅O₃P 440.48 g/mol Catalysis
4-Phenylbutan-2-yl diphenylphosphinite C₂₂H₂₃OP 334.39 g/mol Ligand for metal catalysts

Phenyl-Substituted Analogs

4-Phenyl-2-butanone

  • Structure : Simple phenyl group at the 4-position.
  • Key Properties: Low polarity due to the hydrophobic phenyl group .
  • Applications : Solvent or intermediate in organic synthesis .

4-[4-(Trifluoromethyl)phenyl]butan-2-one

  • Structure : Trifluoromethylphenyl group at the 4-position.
  • Key Properties :
    • Electron-withdrawing CF₃ group enhances stability and alters reactivity .
    • High purity (95%) for specialized synthesis .
  • Applications : Fluorinated building block in pharmaceuticals .

Table 3: Phenyl-Substituted Analogs

Compound Molecular Formula Molecular Weight Key Activity/Use Evidence Source
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 g/mol Laboratory reagent
4-[4-(Trifluoromethyl)phenyl]butan-2-one C₁₁H₁₁F₃O 216.20 g/mol Fluorinated intermediate

Hydroxy/Methoxy-Substituted Analogs

4-(4-Hydroxyphenyl)butan-2-one

  • Structure : Hydroxyphenyl group at the 4-position.
  • Key Properties: Regulated by IFRA for safe use in fragrances (concentration limits: 0.01–1.2% depending on product type) . Potential sensitizer, requiring controlled application .
  • Applications : Fragrance ingredient .

4-(3,4-Dimethoxyphenyl)butan-2-one

  • Structure : Dimethoxyphenyl group at the 4-position.
  • Key Properties :
    • Methoxy groups increase solubility and alter metabolic pathways .
    • Requires strict handling protocols due to toxicity risks .

Table 4: Hydroxy/Methoxy-Substituted Analogs

Compound Molecular Formula Molecular Weight Key Activity/Use Evidence Source
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 164.20 g/mol Regulated fragrance
4-(3,4-Dimethoxyphenyl)butan-2-one C₁₂H₁₆O₃ 208.25 g/mol Research chemical

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